Hancoside A
CAS No.: 145701-08-2
Cat. No.: VC21102387
Molecular Formula: C44H62O18
Molecular Weight: 879 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145701-08-2 |
|---|---|
| Molecular Formula | C44H62O18 |
| Molecular Weight | 879 g/mol |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,8R,9S,10R,13R,14S,15R,17S)-17-acetyl-14,15-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C44H62O18/c1-20(46)26-17-31(47)44(55)25-8-7-22-16-23(10-12-42(22,2)24(25)11-13-43(26,44)3)59-41-39(37(53)34(50)29(18-45)60-41)62-40-38(54)36(52)35(51)30(61-40)19-58-32(48)9-6-21-14-27(56-4)33(49)28(15-21)57-5/h6-7,9,14-15,23-26,29-31,34-41,45,47,49-55H,8,10-13,16-19H2,1-5H3/b9-6+/t23-,24-,25+,26+,29+,30+,31+,34+,35+,36-,37-,38+,39+,40-,41+,42-,43+,44+/m0/s1 |
| Standard InChI Key | SDTRDZCVVFORLC-HASDMLKASA-N |
| Isomeric SMILES | CC(=O)[C@H]1C[C@H]([C@]2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O |
| SMILES | CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O |
| Canonical SMILES | CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O |
Introduction
Chemical Identification and Structure
Hancoside A is identified in chemical databases with PubChem CID 6439487. It possesses the molecular formula C44H62O18 and a molecular weight of 879.0 g/mol . The compound is classified as a C21 steroidal glycoside and belongs to the family of pregnane glycosides. Structurally, Hancoside A is characterized as 3beta,14beta,15beta-Trihydroxypregn-5-en-20-one-3-O-beta-D-(6-sinapoyl)glucopyranosyl(1-2)-beta-D-glucopyranoside . This complex structure includes a pregnane core with specific hydroxylation patterns and glycosidic linkages that contribute to its biological activity.
Chemical Properties
Hancoside A's chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C44H62O18 |
| Molecular Weight | 879.0 g/mol |
| CAS Registry Number | 145701-08-2 |
| Stereochemistry | 3β,14β,15β configuration |
| Glycosidic Linkages | beta-D-(6-sinapoyl)glucopyranosyl(1-2)-beta-D-glucopyranoside |
| First Documented | 1992 |
| Database Creation Date | April 28, 2006 |
| Latest Database Update | March 1, 2025 |
The compound features a distinctive structural arrangement with a steroid core connected to sugar moieties through glycosidic bonds, creating a complex molecular architecture that influences its biological interactions .
Natural Sources and Botanical Origin
Hancoside A was first isolated from Cynanchum hancockianum (Maxim) Al. Iljinski, a plant belonging to the Asclepiadaceae family . The compound's name derives from this original botanical source. Subsequent research has expanded our understanding of its distribution in nature, with documented presence in additional plant species:
These plants have established roles in traditional medicinal systems, particularly in East Asian pharmacopeia, where various Cynanchum and Vincetoxicum species have been utilized for their therapeutic properties.
Isolation and Characterization
The isolation of Hancoside A follows established natural product chemistry protocols. According to research by Konda et al., the compound was isolated alongside another glycoside, neohancoside A, from Cynanchum hancockianum . The typical isolation process involves:
-
Collection and preparation of plant material (primarily roots)
-
Extraction with appropriate organic solvents
-
Sequential fractionation using various chromatographic techniques
-
Final purification through methods such as HPLC (High-Performance Liquid Chromatography)
Structure elucidation and characterization typically employ multiple spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Ultraviolet-visible (UV-Vis) spectroscopy
These techniques collectively provide comprehensive structural information, including the stereochemistry at critical positions (3β, 14β, 15β) and the specific arrangement of the glycosidic components .
Structural Relationships
Hancoside A belongs to a larger family of steroidal glycosides that exhibit structural diversity and varied biological activities. The compound was isolated alongside neohancoside A from the same plant species . Both compounds represent important additions to the chemical diversity of C21 steroidal constituents from Cynanchum species.
Other related compounds identified from Cynanchum hancockianum include:
These structural relationships provide valuable insights into the biosynthetic pathways and structure-activity relationships within this class of natural products.
Research Status and Future Directions
The scientific investigation of Hancoside A represents an ongoing area of research within natural product chemistry and pharmacognosy. While the initial discovery dates back to the early 1990s, the compound continues to attract interest for its unique structural features and potential biological applications.
Current research gaps include:
-
Comprehensive pharmacological profiling
-
Detailed mechanism of action studies
-
Structure-activity relationship analyses
-
Potential therapeutic applications
-
Synthetic approaches for structural modification
The most recent database update for Hancoside A occurred on March 1, 2025 , indicating continued scientific interest in this compound. Future research directions may explore its potential applications in pharmaceutical development, particularly in areas related to its documented antiendotoxic properties.
Comparative Analysis with Related Compounds
When considering the biological potential of Hancoside A, it is instructive to examine it within the broader context of steroidal glycosides. Many compounds in this class demonstrate significant biological activities. For instance, research on steroids containing specific functional groups has revealed various properties including "anti-inflammatory, anti-neoplastic, anti-proliferative, anti-hypercholesterolemic, anti-Parkinsonian, diuretic, anti-eczematic, anti-psoriatic, and various other activities" .
This suggests that Hancoside A may possess additional biological properties beyond those currently documented, particularly given its complex structure featuring multiple hydroxyl groups and glycosidic linkages that could interact with various biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume